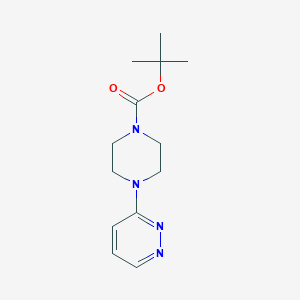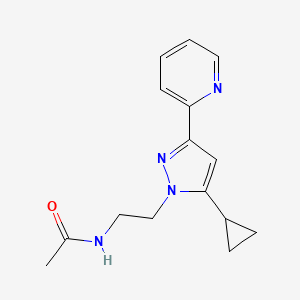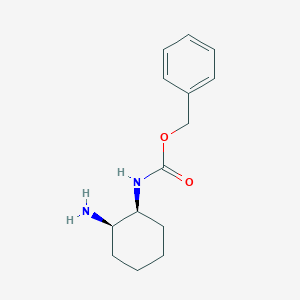
Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate is a chemical compound with the CAS Number: 492431-12-6 . It has a molecular weight of 264.33 . The IUPAC name for this compound is tert-butyl 4- (3-pyridazinyl)-1-piperazinecarboxylate .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C13H20N4O2/c1-13(2,3)19-12(18)17-9-7-16(8-10-17)11-5-4-6-14-15-11/h4-6H,7-10H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a sealed container in a dry environment .Aplicaciones Científicas De Investigación
Myocardial Perfusion Imaging Agents
Tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate derivatives have been explored for their potential in myocardial perfusion imaging (MPI) with positron emission tomography (PET). A study synthesized and evaluated 18F-labeled pyridaben analogs for MPI. These compounds exhibited high heart uptake and low background uptake in mouse and pig models, suggesting their utility in detecting myocardial infarction and ischemia through imaging. The tracer with a shorter radiolabeling side chain showed better stability and faster clearance, indicating its promise as a MPI agent (Mou et al., 2012).
Synthesis and Characterization of Schiff Base Compounds
Research into the synthesis, thermal, X-ray, and density functional theory (DFT) analyses of this compound derivatives has been conducted. These studies focus on the preparation of Schiff base compounds, exploring their molecular and crystal structures. Findings include the characterization of intramolecular hydrogen bonding, indicating the compounds' potential applications in materials science and organic chemistry (Çolak et al., 2021).
Synthetic Methodologies for Anticancer Drugs
Another application involves the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a key intermediate for small molecule anticancer drugs. This research outlines a high-yield synthesis method, contributing to the development of novel anticancer therapeutics. The methodological advancements provide a basis for the efficient preparation of compounds containing the this compound motif, which are important in the fight against cancer (Zhang et al., 2018).
Metalation and Functionalization Studies
Studies on the metalation of tert-butyl sulfoxides, sulfones, and sulfonamides, including pyridazine and pyrazine derivatives, demonstrate the utility of this compound in organic synthesis. These reactions allow for the introduction of various functional groups, facilitating the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Turck et al., 1998).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl 4-pyridazin-3-ylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)17-9-7-16(8-10-17)11-5-4-6-14-15-11/h4-6H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCRBGIXAOVMQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2605552.png)
![(E)-N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2605554.png)
![6-[5-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2605555.png)

![(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 4-methoxybenzoate](/img/structure/B2605557.png)

![Methyl (E)-4-[[(2S,3R)-1-methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]amino]-4-oxobut-2-enoate](/img/structure/B2605559.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2605560.png)
![2-[(4-chloro-2-fluorophenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2605561.png)
![N-(4-methoxyphenethyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2605562.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)pentanamide](/img/structure/B2605564.png)

